5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid
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Overview
Description
5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H7BrN2O3 and a molecular weight of 295.09 g/mol . This compound is known for its unique structure, which includes a bromopyridinyl group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid typically involves the reaction of 3-bromopyridine with pyridine-3-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopyridinyl group to other functional groups.
Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: This compound shares a similar bromopyridinyl group but differs in its functional groups and reactivity.
5-Bromo-2-iodopyridine: Another related compound with a bromopyridinyl group, but it contains an additional iodine atom, which affects its chemical properties.
Uniqueness
5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is unique due to its combination of a bromopyridinyl group and a carboxylic acid group, which imparts distinct reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-2-1-3-14-10(9)17-8-4-7(11(15)16)5-13-6-8/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDHSPGZTWLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CN=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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